molecular formula C11H12O4 B3051684 Methyl p-acetoxyphenylacetate CAS No. 35400-15-8

Methyl p-acetoxyphenylacetate

Cat. No. B3051684
CAS RN: 35400-15-8
M. Wt: 208.21 g/mol
InChI Key: JKHDKNXAZVHOHC-UHFFFAOYSA-N
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Patent
US08168667B2

Procedure details

41.5 g of K2CO3 are added to a solution of 40 g of methyl(4-hydroxyphenyl)acetate in 800 mL of anhydrous THF in a 2 L flask equipped with a magnetic stirrer, under nitrogen. 27 mL of acetic anhydride are then added at 9° C. After 1 hour of stirring at 44° C., the insoluble matter is filtered. It is washed with THF and the filtrate is concentrated to yield 53 g of expected product (white solid). The crude product is used directly for preparing the corresponding intermediate VII.
Name
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>C1COCC1>[CH3:7][O:8][C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:19](=[O:21])[CH3:20])=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
41.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
44 °C
Stirring
Type
CUSTOM
Details
After 1 hour of stirring at 44° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer, under nitrogen
FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered
WASH
Type
WASH
Details
It is washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.